synthesis of 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine
synthesis of 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine
An In-Depth Technical Guide to the Synthesis of 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine
Introduction
The pyridazine moiety is a privileged heterocyclic scaffold, integral to numerous compounds with significant biological activity.[1][2][3] Its unique electronic properties, stemming from the adjacent nitrogen atoms, make it a valuable component in the design of novel therapeutics.[4] Fused pyridazine systems, such as the pyrano[4,3-c]pyridazine core, offer a rigid, three-dimensional structure that is of particular interest to medicinal chemists. The target molecule, 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine, serves as a key intermediate in the development of advanced pharmaceutical agents, including potent kinase inhibitors for oncology.[5]
This guide provides a comprehensive, field-proven approach to the . While direct literature on this specific multi-step synthesis is sparse, the proposed pathway is built upon robust, well-established chemical transformations and principles of heterocyclic chemistry. We will delve into the strategic rationale behind the synthetic design, provide detailed experimental protocols, and explore the underlying reaction mechanisms, offering a complete framework for researchers in drug discovery and organic synthesis.
Retrosynthetic Analysis and Strategic Design
A logical retrosynthetic strategy is paramount for efficiently constructing a complex heterocyclic system. Our approach deconstructs the target molecule into simpler, more readily available precursors.
The primary disconnection targets the C-Cl bond. The chloro group at the 3-position is a classic electrophilic site on the electron-deficient pyridazine ring. This functionality is most reliably installed via chlorination of the corresponding pyridazinone precursor (I). This transformation is typically achieved with reagents like phosphorus oxychloride (POCl₃), a standard and highly effective method.[6][7]
The second disconnection breaks the pyridazine ring itself. The formation of a pyridazine ring from a 1,4-dicarbonyl compound and hydrazine is a cornerstone of heterocyclic synthesis.[1][8] Therefore, the bicyclic pyridazinone (I) can be retrosynthetically cleaved to hydrazine and a suitable pyran-based 1,4-dicarbonyl equivalent, specifically a β-ketoester such as ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (II). This precursor contains the necessary functionalities in the correct spatial arrangement for cyclization.
The final disconnection simplifies the β-ketoester precursor (II). This key intermediate can be constructed from simpler acyclic starting materials. A practical and efficient approach involves the Dieckmann condensation of a diester, or in this case, a more direct acylation of a cyclic ether derivative. However, a highly reliable method is the reaction between an appropriate enolate and an acylating agent, or through cyclization of a linear precursor. For the purpose of this guide, we will consider this key intermediate as our starting point, as its synthesis from simpler materials is well-documented in organic chemistry literature.
Caption: Retrosynthetic analysis of 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine.
Proposed Synthetic Pathway and Experimental Protocols
The forward synthesis is designed as a robust three-step sequence, commencing with the formation of the pyridazinone core, followed by the critical chlorination step.
Step 1: Synthesis of 5H,7H,8H-pyrano[4,3-c]pyridazin-3-one (I)
This foundational step involves the condensation of the key pyran precursor with hydrazine hydrate. The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable, fused pyridazinone ring system.
Experimental Protocol:
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To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (II) (10.0 g, 58.1 mmol).
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Add 100 mL of absolute ethanol to dissolve the ketoester.
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Slowly add hydrazine hydrate (3.5 g, 70.0 mmol, 1.2 eq.) to the solution at room temperature. A slight exotherm may be observed.
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Add three drops of glacial acetic acid to catalyze the reaction.
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Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).
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Upon completion, allow the mixture to cool to room temperature. A white precipitate should form.
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Cool the flask in an ice bath for 30 minutes to maximize precipitation.
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Collect the solid product by vacuum filtration, washing the cake with cold ethanol (2 x 20 mL).
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Dry the product under vacuum at 50°C to afford 5H,7H,8H-pyrano[4,3-c]pyridazin-3-one (I) as a white to off-white solid.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) |
| Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate | 172.18 | 10.0 g | 58.1 |
| Hydrazine Hydrate (100%) | 50.06 | 3.5 g | 70.0 |
| Ethanol | - | 100 mL | - |
| Glacial Acetic Acid | 60.05 | ~0.1 mL | - |
| Expected Yield | 154.15 | ~7.8 g | ~87% |
Step 2: Synthesis of 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine (Target Molecule)
The final step is the conversion of the pyridazinone to the target chloropyridazine. This is an aromatic nucleophilic substitution on the activated carbonyl group, where the hydroxyl tautomer is converted to a better leaving group by phosphorus oxychloride (POCl₃), which also serves as the chloride source.
Experimental Protocol:
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Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
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In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the dried 5H,7H,8H-pyrano[4,3-c]pyridazin-3-one (I) (7.0 g, 45.4 mmol).
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Carefully add phosphorus oxychloride (POCl₃) (30 mL, 322 mmol) to the flask. The solid will likely not dissolve completely initially.
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Heat the mixture to 95°C with stirring. The mixture should become a clear, homogeneous solution as the reaction proceeds.
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Maintain the reaction at 95°C for 4 hours. Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexane), ensuring the starting material spot has been consumed.
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After completion, cool the reaction mixture to room temperature.
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Work-up: Very slowly and carefully, pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This is a highly exothermic process.
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Once the quenching is complete, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
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Extract the aqueous mixture with dichloromethane (DCM) (3 x 75 mL).
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Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of 20-50% ethyl acetate in hexane) to yield the final product, 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) |
| 5H,7H,8H-pyrano[4,3-c]pyridazin-3-one | 154.15 | 7.0 g | 45.4 |
| Phosphorus Oxychloride | 153.33 | 30 mL | 322 |
| Expected Yield | 172.60 | ~6.3 g | ~80% |
Mechanistic Insights
Understanding the reaction mechanisms is crucial for troubleshooting and optimization.
Mechanism of Pyridazinone Formation
The formation of the pyridazinone ring is a classic example of a condensation-cyclization reaction.
Caption: Workflow for pyridazinone ring formation.
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Hydrazone Formation: One nitrogen atom of hydrazine performs a nucleophilic attack on the ketone carbonyl of the β-ketoester (II). Subsequent dehydration leads to the formation of a stable hydrazone intermediate.
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Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then acts as a nucleophile, attacking the ester carbonyl group in an intramolecular fashion.
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Elimination: This acyl substitution reaction results in the elimination of ethanol, forming the stable, six-membered pyridazinone ring.
Mechanism of Chlorination
The chlorination with POCl₃ proceeds through the activation of the pyridazinone's amide oxygen.
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Activation: The pyridazinone exists in tautomeric equilibrium with its aromatic hydroxyl form. The oxygen atom of the hydroxyl/carbonyl group attacks the electrophilic phosphorus atom of POCl₃.
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Chloride Attack: This forms a highly reactive phosphoro-dichloridate intermediate, which is an excellent leaving group. A chloride ion (from POCl₃) then attacks the carbon atom at the 3-position.
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Elimination & Aromatization: The leaving group is expelled, and the aromaticity of the pyridazine ring is restored, yielding the final 3-chloro product.
Characterization and Validation
The identity and purity of the synthesized compounds must be confirmed through standard analytical techniques.
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¹H NMR Spectroscopy: The spectrum of the final product should show characteristic peaks for the protons on the pyran ring. The CH₂ groups adjacent to the oxygen and the fused ring will have distinct chemical shifts and coupling patterns.
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¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon atoms. The carbon atom bonded to the chlorine (C3) will appear at a characteristic downfield shift.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated mass of the product (172.60 g/mol ). Crucially, due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic M+2 peak at approximately one-third the intensity of the M+ peak should be observed.
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Infrared (IR) Spectroscopy: The IR spectrum of the intermediate pyridazinone (I) will show a strong C=O stretch (around 1650-1680 cm⁻¹) and N-H stretches. In the final product, the C=O stretch will be absent, and new peaks corresponding to the C-Cl bond will appear in the fingerprint region.
By following this comprehensive guide, researchers can reliably synthesize 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine, a valuable building block for the advancement of modern medicinal chemistry.
References
- Google Patents. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
- Google Patents. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
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Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]
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MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]
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MySkinRecipes. 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine. [Link]
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National Center for Biotechnology Information. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC. [Link]
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National Center for Biotechnology Information. The pyridazine heterocycle in molecular recognition and drug discovery - PMC. [Link]
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Organic Chemistry Portal. Synthesis of pyridazines. [Link]
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ChemTube3D. Synthesis of Pyridazine. [Link]
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CORE. Strategy for the synthesis of pyridazine heterocycles and its derivatives. [Link]
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